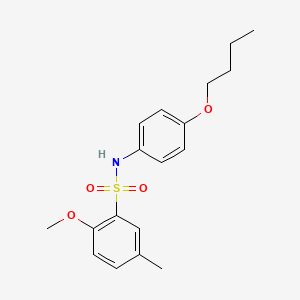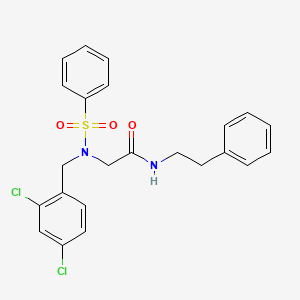
ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate” is a complex organic compound. It belongs to the class of heterocyclic compounds known as substituted 2-amino-4-aryl-4H-pyran derivatives . These compounds are known for their wide range of biological properties, including antiproliferative, antitubercular, antimicrobial, antiviral, antitumor activities, and central nervous system activity .
Synthesis Analysis
The synthesis of this compound can be achieved through a series of reactions. A mixture of 4-fluorobenzaldehyde, malononitrile, and allyl 3-oxobutanoate is stirred in absolute ethanol at 80°C for approximately 90 minutes . The progress of the reaction is monitored by thin-layer chromatography (TLC). After the reaction is complete, the mixture is cooled to room temperature and the solvent is evaporated. The solid product is then collected, washed with cold water, and recrystallized from ethanol to obtain the pure product .Molecular Structure Analysis
The compound adopts a triclinic crystal system. The 4H-pyran ring adopts a boat conformation. The fluorophenyl ring is essentially planar. The dihedral angle between the fluorophenyl and pyran rings is found to be 85.81 (15)° . The structure is stabilized by intermolecular interactions. The N–H···N and N–H···O interactions form graph set motifs .Chemical Reactions Analysis
The compound is part of a class of heterocyclic compounds that frequently exhibit a wide range of biological properties . They are structurally similar to biologically-active 1,4-dihydropyridines (1,4-DHPs), which act as calcium antagonists and serve as potent apoptosis inducers .Propiedades
IUPAC Name |
ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-3-7-14-16(18(22)23-4-2)15(12(10-20)17(21)24-14)11-8-5-6-9-13(11)19/h5-6,8-9,15H,3-4,7,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUZGTKABZUDOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B5006756.png)
![2-(1,3-benzodioxol-5-yl)-3-[2-(diethylamino)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5006763.png)

![17-(4-methoxyphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5006779.png)
![5-(4-hydroxy-3-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5006791.png)
![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5006802.png)


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide](/img/structure/B5006823.png)

![(2S*,6S*)-2,6-diallyl-1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5006828.png)
![N-(2,4-dimethylphenyl)-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5006831.png)

